methyl 4-[(E)-(2-{[(2,6-dimethylphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate
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Overview
Description
METHYL 4-[(E)-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOATE is a complex organic compound that belongs to the class of benzoates It is characterized by its intricate structure, which includes a benzoate ester linked to a substituted phenyl group through a carbamoylformamidoimino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(E)-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of methanol and benzoic acid in the presence of a strong acid to form methyl benzoate . This intermediate can then undergo further reactions to introduce the 2,6-dimethylphenylcarbamoyl and formamidoimino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(E)-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 4-[(E)-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-[(E)-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a similar benzoate structure.
Ethyl benzoate: Another ester with an ethyl group instead of a methyl group.
Propyl benzoate: Similar structure with a propyl group.
Uniqueness
METHYL 4-[(E)-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)METHYL]BENZOATE is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler benzoates
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(2,6-dimethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C19H19N3O4/c1-12-5-4-6-13(2)16(12)21-17(23)18(24)22-20-11-14-7-9-15(10-8-14)19(25)26-3/h4-11H,1-3H3,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
IPSMGTQNBJRPHJ-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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